molecular formula C5H3BrN2O3 B12344354 6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid

6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid

Katalognummer: B12344354
Molekulargewicht: 218.99 g/mol
InChI-Schlüssel: DMSBUMVEXNYNKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid is a heterocyclic compound that contains a pyrazine ring substituted with a bromine atom and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid typically involves the bromination of pyrazine derivatives. One common method is the bromination of 3-oxo-2H-pyrazine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-pyrazine derivative, while oxidation can produce various oxidized pyrazine compounds.

Wissenschaftliche Forschungsanwendungen

6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyrazine ring.

Eigenschaften

Molekularformel

C5H3BrN2O3

Molekulargewicht

218.99 g/mol

IUPAC-Name

6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid

InChI

InChI=1S/C5H3BrN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1,3H,(H,10,11)

InChI-Schlüssel

DMSBUMVEXNYNKA-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=O)C(N=C1Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.